molecular formula C20H26N4O2 B2537653 N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203063-14-2

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2537653
CAS No.: 1203063-14-2
M. Wt: 354.454
InChI Key: KCASNKPZPHFOEE-UHFFFAOYSA-N
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Description

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes and modulate biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)21-20(25)16-10-12-24(13-11-16)19-9-8-18(22-23-19)15-4-6-17(26-3)7-5-15/h4-9,14,16H,10-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCASNKPZPHFOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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